N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential use in various fields, including medicine and agriculture. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide involves the condensation of 5-acetyl-4-phenyl-2-thiohydantoin with 4-ethoxybenzaldehyde, followed by cyclization with ammonium acetate and acetylation with acetic anhydride.
Starting Materials
5-acetyl-4-phenyl-2-thiohydantoin, 4-ethoxybenzaldehyde, ammonium acetate, acetic anhydride
Reaction
Step 1: Condensation of 5-acetyl-4-phenyl-2-thiohydantoin with 4-ethoxybenzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide., Step 2: Cyclization of the intermediate product with ammonium acetate in the presence of a catalyst such as acetic acid to form the thiazole ring., Step 3: Acetylation of the thiazole nitrogen with acetic anhydride in the presence of a base such as pyridine to form the final product.
Mechanism Of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth, inflammation, and bacterial infections.
Biochemical And Physiological Effects
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In bacterial infections, it has been shown to inhibit bacterial growth and biofilm formation. In inflammation, it has been shown to reduce the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide. One direction is to further explore its potential use in cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to study its potential use in the treatment of bacterial infections, particularly those that are resistant to current antibiotics. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a chemical compound with promising potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Scientific Research Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in various scientific research fields. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In agriculture, it has been studied for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-26-17-11-9-15(10-12-17)13-18(25)22-21-23-19(20(27-21)14(2)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZRBYDSPIBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |
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